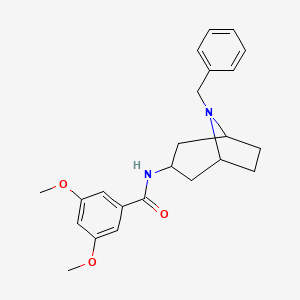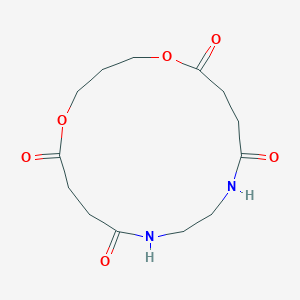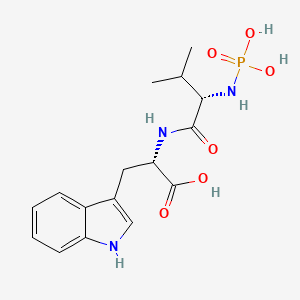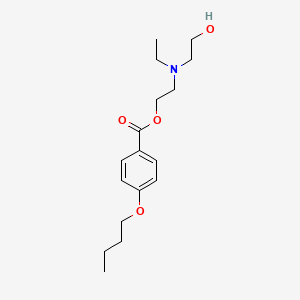
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound’s unique structure, featuring a bicyclic azabicyclo octane ring, suggests potential pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps:
Formation of the Azabicyclo Octane Ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Phenylmethyl Group: This can be achieved through alkylation reactions.
Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of High-Pressure Reactors: To facilitate difficult cyclization reactions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives or substituted benzamides.
Applications De Recherche Scientifique
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would depend on its interaction with biological targets. Potential mechanisms include:
Binding to Receptors: Such as dopamine or serotonin receptors, influencing neurotransmission.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Modulation of Ion Channels: Affecting ion flow across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the azabicyclo octane ring.
N-(Phenylmethyl)benzamide: Lacks the dimethoxy groups and azabicyclo octane ring.
8-Azabicyclo(3.2.1)octane Derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is unique due to the combination of the azabicyclo octane ring with the dimethoxybenzamide moiety, which may confer distinct pharmacological properties.
Propriétés
| 76352-22-2 | |
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-17(11-22(14-21)28-2)23(26)24-18-12-19-8-9-20(13-18)25(19)15-16-6-4-3-5-7-16/h3-7,10-11,14,18-20H,8-9,12-13,15H2,1-2H3,(H,24,26) |
Clé InChI |
YGGDPTCULZSGLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)


![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)

![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/no-structure.png)

![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)

